1-ISOPROPYL-O-CARBORANE
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Overview
Description
1-Isopropyl-o-carborane is a derivative of o-carborane, which is a type of carborane compound. Carboranes are clusters composed of boron, carbon, and hydrogen atoms, forming a polyhedral structure. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-o-carborane can be synthesized through the reaction of o-carborane with isopropyl halides under specific conditions. The process typically involves the use of a strong base such as n-butyllithium to deprotonate the o-carborane, followed by the addition of isopropyl halide to introduce the isopropyl group .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-o-carborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carborane derivatives with oxidized functional groups.
Reduction: Formation of reduced carborane derivatives.
Substitution: Formation of substituted carborane derivatives with various functional groups.
Scientific Research Applications
1-Isopropyl-o-carborane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic and inorganic compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its high boron content.
Medicine: Explored as a component in drug design for its unique structural properties and stability.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1-isopropyl-o-carborane involves its interaction with various molecular targets and pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells. The unique structure of carboranes allows them to interact with biological molecules, enhancing their efficacy in therapeutic applications .
Comparison with Similar Compounds
- 1-Methyl-o-carborane
- 1-Ethyl-o-carborane
- 1-Propyl-o-carborane
Comparison: 1-Isopropyl-o-carborane is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted carboranes. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
13569-38-5 |
---|---|
Molecular Formula |
C5H8B10 |
Molecular Weight |
176.219 |
IUPAC Name |
11-propan-2-yl-2$l^{2} |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
InChI Key |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Origin of Product |
United States |
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